molecular formula C23H28N4O2S B2775991 N-isobutyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1243003-52-2

N-isobutyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2775991
CAS No.: 1243003-52-2
M. Wt: 424.56
InChI Key: HAOAWXXSBWGSKB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and a thieno[3,2-d]pyrimidin-2-yl group. These types of compounds are often found in pharmaceuticals and could have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperidine ring would provide some three-dimensionality to the molecule, and the various substituents would likely have a significant impact on the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the carboxamide group could participate in hydrolysis or condensation reactions. The thieno[3,2-d]pyrimidin-2-yl group could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents. The compound’s stability could be affected by the presence of the thieno[3,2-d]pyrimidin-2-yl group .

Scientific Research Applications

Metabolism and Disposition Studies

Research on compounds such as SB-649868 and L-735,524 highlights the metabolism and disposition of these molecules in humans, emphasizing their elimination pathways, half-lives, and principal circulating components in plasma extracts (Renzulli et al., 2011) (Balani et al., 1995). These studies are crucial for understanding the pharmacokinetics of novel therapeutic agents.

Pharmacology and Efficacy

Preclinical pharmacology and pharmacokinetics studies, such as those on CERC‐301, aim to develop translational approaches based on receptor occupancy to guide dose selection in clinical trials, highlighting the importance of understanding the interactions between drugs and their target receptors (Garner et al., 2015).

Environmental and Dietary Exposure

Studies investigating the environmental exposure to pesticides and the intake of xenobiotics from food processing highlight the relevance of understanding the impact of chemicals on public health. These studies assess the levels of exposure in different populations and the potential health risks associated with such exposures (Babina et al., 2012) (Zapico et al., 2022).

Novel Therapeutic Agents

The metabolism and disposition of venetoclax, a B-cell lymphoma-2 inhibitor, in humans were characterized, identifying major metabolic pathways and unusual metabolites. Such research is pivotal for the development of new cancer treatments (Liu et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds containing a thieno[3,2-d]pyrimidin-2-yl group have been found to have various biological activities, including acting as CDK2 inhibitors .

Future Directions

Future research could focus on exploring the biological activity of this compound and related compounds. This could include in vitro and in vivo studies to determine its potential therapeutic effects .

Properties

IUPAC Name

1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-14(2)11-24-21(28)17-5-4-10-27(12-17)23-25-19-18(13-30-20(19)22(29)26-23)16-8-6-15(3)7-9-16/h6-9,13-14,17H,4-5,10-12H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOAWXXSBWGSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)N4CCCC(C4)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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